molecular formula C29H40F3N11O10 B6295460 Azido-c(RGDyK), Azido-cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Trifluoroacetate CAS No. 1392269-21-4

Azido-c(RGDyK), Azido-cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Trifluoroacetate

Cat. No.: B6295460
CAS No.: 1392269-21-4
M. Wt: 759.7 g/mol
InChI Key: LAXRSOUWYLETHG-HXSCNMCGSA-N
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Description

Azido-c(RGDyK), Azido-cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Trifluoroacetate is a useful research compound. Its molecular formula is C29H40F3N11O10 and its molecular weight is 759.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 759.29117100 g/mol and the complexity rating of the compound is 1250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Azido-c(RGDyK) Trifluoroacetate, also known as 2-[(2S,5R,8S,11S)-8-(4-azidobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid, is a potent and selective inhibitor of αVβ3 integrin . The αVβ3 integrin is expressed in various human malignant tumors and endothelial cells, playing a crucial role in tumor-induced angiogenesis and tumor metastasis .

Mode of Action

The compound interacts with its target, the αVβ3 integrin, by binding to it with high affinity and selectivity . This interaction inhibits the function of the αVβ3 integrin, thereby blocking angiogenesis and potentially causing tumor regression .

Biochemical Pathways

The primary biochemical pathway affected by Azido-c(RGDyK) Trifluoroacetate is the angiogenesis pathway. By inhibiting αVβ3 integrin, the compound disrupts the normal functioning of this pathway, which is critical for the formation of new blood vessels . This disruption can lead to a decrease in tumor growth and metastasis, as these processes rely heavily on angiogenesis .

Pharmacokinetics

The compound’s solubility in water and dmso suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of Azido-c(RGDyK) Trifluoroacetate’s action primarily involve the inhibition of angiogenesis. By blocking the function of αVβ3 integrin, the compound can disrupt the formation of new blood vessels, leading to a decrease in tumor growth and metastasis .

Action Environment

The action of Azido-c(RGDyK) Trifluoroacetate can be influenced by various environmental factors. For instance, the expression level of αVβ3 integrin in tumor cells and the tumor microenvironment can affect the compound’s efficacy . Additionally, the compound’s stability may be influenced by factors such as temperature and pH.

Properties

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-azidobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N11O8.C2HF3O2/c28-27(29)31-10-3-5-17-23(43)32-14-21(40)34-20(13-22(41)42)26(46)37-19(12-15-6-8-16(39)9-7-15)25(45)36-18(24(44)35-17)4-1-2-11-33-38-30;3-2(4,5)1(6)7/h6-9,17-20,39H,1-5,10-14H2,(H,32,43)(H,34,40)(H,35,44)(H,36,45)(H,37,46)(H,41,42)(H4,28,29,31);(H,6,7)/t17-,18-,19+,20-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXRSOUWYLETHG-HXSCNMCGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40F3N11O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

759.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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